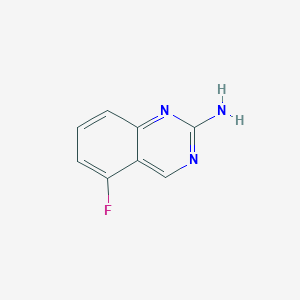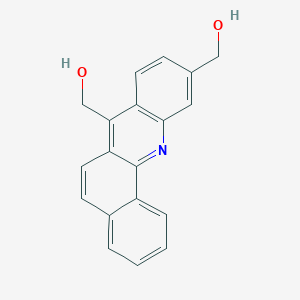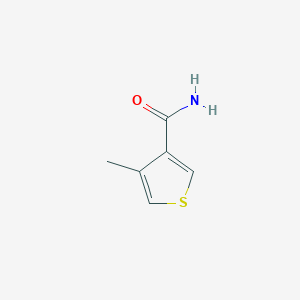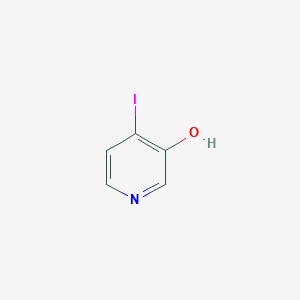![molecular formula C7H4ClN3O2 B063168 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 186519-92-6](/img/structure/B63168.png)
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
概要
説明
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid (4-Cl-7H-PP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a chlorinated derivative of pyrrolo[2,3-D]pyrimidine, a five-membered ring composed of two nitrogen atoms and three carbon atoms. 4-Cl-7H-PP is a versatile compound that has a wide range of uses in biochemistry, pharmaceuticals, and agriculture.
科学的研究の応用
Synthesis and Modification : One study discusses the preparation of pyrrolo[2,3-d]pyrimidines, including derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, and their chemical modifications, such as methylation, acetylation, and tosylation (Kim & Santilli, 1969).
Fungicidal Properties : Another study highlights the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting from compounds like this compound. These derivatives possess fungicidal properties (Tumkevičius et al., 2013).
Palladium-Catalyzed Reactions : A study demonstrates the use of this compound in palladium-catalyzed cross-coupling reactions, leading to novel heterocyclic systems (Dodonova et al., 2010).
Antiproliferative and Antiviral Activity : Research has been conducted on the synthesis of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines starting from this compound, examining their antiproliferative and antiviral activities (Pudlo et al., 1990).
Synthesis of Nucleoside Analogues : A study discusses the synthesis of 2-amino-7-chloro-2'-deoxytubercidin, a derivative of this compound, and its potential as a nucleoside analogue (Seela et al., 2006).
Development of Antifolates : Research includes the synthesis of N-{2-amino-4-substituted[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids from this compound as potential antineoplastic agents (Shih & Gossett, 1993).
作用機序
Target of Action
It’s known that several janus kinase (jak) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it’s plausible that this compound could also target JAK enzymes, which play a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
If it indeed targets jak enzymes like other pyrrolo[2,3-d]pyrimidine derivatives, it would likely inhibit the activity of one or more of the jak family of enzymes, thereby interfering with the jak – signal transducer and activator of transcription protein (stat) signal pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
If it acts as a jak inhibitor, it could potentially have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. Under normal temperature and humidity conditions, it exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
将来の方向性
生化学分析
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
It is known to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently available.
Transport and Distribution
It is known to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently available.
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLEGXXQAORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625777 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-92-6 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)


![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)



